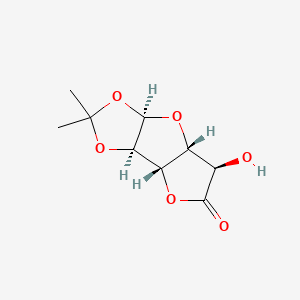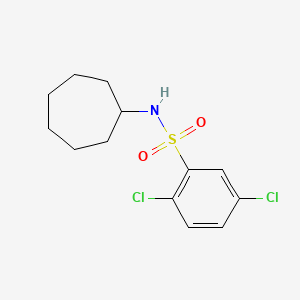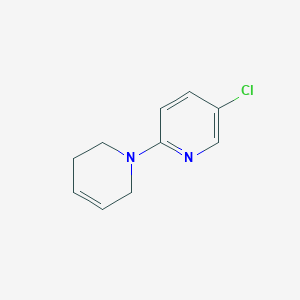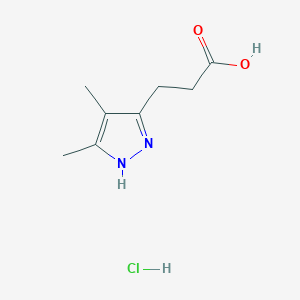![molecular formula C15H23NO3 B2794635 2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol CAS No. 1267263-77-3](/img/structure/B2794635.png)
2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol” is a chemical compound with the molecular formula C15H23NO3 . It is also known as 1,4-Benzodioxin-6-methanol, α-[(butylmethylamino)methyl]-2,3-dihydro- .
Molecular Structure Analysis
The molecular structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications
Computational Chemistry
Molecular modeling and quantum calculations can provide insights into its electronic structure, reactivity, and binding affinity. Researchers use computational tools to predict its behavior in various contexts.
NIST Chemistry WebBook ChemicalBook Synthesis and therapeutic potential of imidazole containing compounds
Future Directions
The compound has been mentioned in the context of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework . These molecules were found to be active inhibitors of pathogenic bacterial strains Escherichia coli and Bacillus subtilis . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents . This suggests potential future directions in the development of new antibacterial agents.
properties
IUPAC Name |
2-[butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-4-7-16(2)11-13(17)12-5-6-14-15(10-12)19-9-8-18-14/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCETSUDZHRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(C1=CC2=C(C=C1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2794553.png)
![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2794555.png)

![3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B2794557.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2794559.png)


![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)

